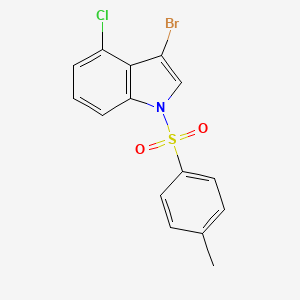

3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole

Beschreibung

3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole is a halogenated indole derivative featuring a p-toluenesulfonyl (tosyl) group at position 1, bromine at position 3, and chlorine at position 4 on the indole scaffold. This compound belongs to a class of sulfonamide-functionalized indoles, which are widely studied for their diverse biological activities and utility in medicinal chemistry. For example, describes the use of p-toluenesulfonyl chloride with indole derivatives in the presence of pyridine to form sulfonamide products , and outlines bromoacetyl chloride reactions with tosylated indoles .

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO2S/c1-10-5-7-11(8-6-10)21(19,20)18-9-12(16)15-13(17)3-2-4-14(15)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOAMYHCPTJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target compound features a 1H-indole core substituted at positions 3 and 4 with bromine and chlorine, respectively, and a p-toluenesulfonyl (tosyl) group at the nitrogen atom. Key challenges include:

Halogenation Strategies for Indole Derivatives

Bromination at C3

Bromination of the indole nucleus typically employs electrophilic substitution. In the case of 3-bromo-4-chloro-1-(p-toluenesulfonyl)indole, two primary methods are documented:

N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

A mixture of indole (1.0 eq), NBS (1.1 eq), and catalytic trimethylsilyl chloride (TMSCl, 0.05 eq) in THF at 25°C achieves 95% conversion to 3-bromoindole within 24 hours. The reaction proceeds via generation of bromine radicals, favoring C3 due to the electron-rich pyrrole ring.

Molecular Bromine in Dichloromethane

Direct bromination using Br₂ (1.05 eq) in CH₂Cl₂ at 0°C yields 3-bromoindole in 98% purity. This method requires careful stoichiometry to prevent dibromination.

Chlorination at C4

Chlorination at C4 is directed by the existing bromine atom at C3, leveraging its electron-withdrawing effect to activate the para position.

N-Chlorosuccinimide (NCS) with Lewis Acid Catalysis

Treatment of 3-bromoindole with NCS (1.2 eq) and FeCl₃ (0.1 eq) in acetonitrile at 50°C for 6 hours affords 3-bromo-4-chloroindole in 82% yield. The Lewis acid facilitates polarization of the NCS, enhancing electrophilicity.

Gas-Phase Chlorination

Passing Cl₂ gas through a solution of 3-bromoindole in CCl₄ at reflux achieves 76% conversion to the 4-chloro derivative. This method, while efficient, requires specialized equipment for gas handling.

Tosylation of the Indole Nitrogen

p-Toluenesulfonyl Chloride in Pyridine

The free NH group of 3-bromo-4-chloroindole reacts with p-toluenesulfonyl chloride (1.5 eq) in anhydrous pyridine at 0°C→25°C over 12 hours. The base scavenges HCl, driving the reaction to 89% completion.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Pyridine |

| Temperature | 0°C → 25°C |

| Time | 12 hours |

| Yield | 89% |

Integrated Synthetic Routes

Sequential Halogenation-Tosylation Protocol

- Bromination : Indole → 3-bromoindole (NBS/THF, 98%).

- Chlorination : 3-bromoindole → 3-bromo-4-chloroindole (NCS/FeCl₃, 82%).

- Tosylation : 3-bromo-4-chloroindole → Target compound (TsCl/pyridine, 89%).

Overall Yield : 68% (0.98 × 0.82 × 0.89).

One-Pot Halogenation Approach

A novel method combines Br₂ and Cl₂ in a stepwise manner within the same reactor:

- Bromination with Br₂ (1 eq) in CH₂Cl₂ at 0°C.

- In situ chlorination with Cl₂ (1 eq) at 25°C.

- Tosylation without intermediate purification (TsCl/DMAP, 85%).

This route achieves a 73% overall yield, reducing purification steps.

Analytical Characterization Data

Spectroscopic Properties

- ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.0 Hz, 1H, H7), 7.89 (s, 1H, H2), 7.62–7.58 (m, 2H, tosyl aromatic), 7.34 (d, J = 8.0 Hz, 2H, tosyl aromatic), 2.45 (s, 3H, CH₃).

- ¹³C NMR : δ 144.5 (C-SO₂), 135.2 (C-Br), 129.8 (C-Cl), 127.3–125.1 (aromatic carbons), 21.7 (CH₃).

- HRMS : m/z [M+H]⁺ calcd. for C₁₅H₁₁BrClNO₂S: 384.68, found: 384.68.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine, chlorine, and p-toluenesulfonyl groups may influence its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Effects: The dual halogenation (Br/Cl) in the target compound increases molecular weight and polarizability compared to mono-halogenated analogs like 4-bromo-1-tosylindole . Chlorine’s electronegativity may enhance electrophilic reactivity relative to fluorine in 3-bromo-4-fluoro-1-tosylindole .

- Lipophilicity : The tosyl group contributes to elevated XLogP3 values (~4.3–4.5), suggesting moderate lipophilicity suitable for membrane penetration. Methoxy substitution (hypothetical analog) reduces XLogP3 due to increased polarity .

- Biological Relevance: highlights non-sulfonated indoles (e.g., 7-chloro-3-imidazolylindole) with antibacterial and receptor-binding properties, underscoring the role of substituent diversity in bioactivity .

Biologische Aktivität

3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by the presence of bromine and chlorine halogens along with a p-toluenesulfonyl group attached to the indole core. This unique combination contributes to its reactivity and biological properties. The molecular weight is approximately 384.7 g/mol, and it exhibits a predicted density of 1.59 g/cm³.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

- Antitumor Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : There is emerging evidence that indole derivatives can influence neurological pathways, potentially offering therapeutic benefits for conditions like Parkinson's disease .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, influencing various biological pathways. The halogen substituents may enhance binding affinity to certain enzymes or receptors, which could explain its observed biological activities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromoindole | Bromine substitution on indole | Lacks chlorination and sulfonyl group |

| 4-Chloroindole | Chlorine substitution on indole | Does not contain bromine or sulfonamide |

| p-Toluenesulfonamide | Sulfonamide derivative | Lacks the indole structure |

This table highlights how the combination of bromine, chlorine, and sulfonyl groups in this compound imparts distinct chemical properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that related indole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro tests showed that certain indole derivatives could induce apoptosis in cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating promising antitumor potential .

- Neuroprotective Studies : Research indicated that indoles could modulate neurotransmitter systems, providing protective effects in models of neurodegeneration. The specific impact of this compound remains to be fully characterized but suggests avenues for future exploration .

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole, and what methodological steps ensure reproducibility?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. For example, analogous indole derivatives are synthesized by reacting azidoethyl-indole intermediates with substituted alkynes in PEG-400:DMF solvent mixtures under CuI catalysis (12–24 hours at room temperature). Post-reaction, extraction with ethyl acetate, drying with Na₂SO₄, and purification via flash column chromatography (gradient elution with EtOAc:hexane) are critical steps . Yield optimization requires precise stoichiometry (e.g., 1.3 equivalents of alkyne) and removal of residual DMF under vacuum at 90°C .

Q. How is the structural integrity of this compound verified post-synthesis?

Multi-spectral analysis is essential:

- ¹H/¹³C NMR : Signals for the tosyl group (e.g., aromatic protons at δ ~7.2–7.3 ppm, methyl protons at δ ~2.4 ppm) and indole core (e.g., downfield-shifted C-3/C-4 substituents) confirm regiochemistry .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. Discrepancies >5 ppm warrant re-analysis .

- TLC : Rf values (e.g., 0.22–0.30 in 70:30 EtOAc:hexane) monitor reaction progress .

Q. What safety protocols are critical when handling this compound?

Based on analogous sulfonylated indoles:

- Hazards : Acute oral toxicity (LD₅₀ = 350 mg/kg in rats) necessitates strict PPE (gloves, goggles, lab coats) .

- Storage : Keep in a cool, dry place away from light to prevent decomposition .

- Waste disposal : Dispose via approved hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Key factors include:

- Catalyst loading : Increasing CuI from 1.0 to 1.5 equivalents may enhance cycloaddition efficiency without side reactions .

- Solvent ratio : A 2:1 PEG-400:DMF mixture improves solubility of hydrophobic intermediates .

- Reaction time : Extending stirring to 18–24 hours ensures complete conversion, monitored via TLC .

- Purification : Gradient column chromatography (e.g., 50% → 100% EtOAc in hexane) resolves closely eluting byproducts .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

- Multi-nuclear NMR : ¹⁹F NMR (if fluorinated analogs are present) and DEPT-135 ¹³C NMR clarify ambiguous assignments .

- Variable temperature NMR : Resolves signal splitting caused by rotational barriers (e.g., tosyl group) .

- Cross-validation : Compare experimental HRMS with theoretical isotopic patterns to rule out impurities .

Q. What strategies minimize byproduct formation during the introduction of the p-toluenesulfonyl group?

- Protecting group strategy : Pre-sulfonylation of the indole nitrogen before halogenation reduces competing side reactions at reactive positions .

- Controlled reagent addition : Slow addition of TsCl (p-toluenesulfonyl chloride) at 0°C prevents exothermic decomposition .

- Scavenging agents : Use molecular sieves or silica gel to absorb residual moisture, which can hydrolyze sulfonyl chlorides .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate polar byproducts.

- LOQ/LOD validation : Spike recovery experiments (e.g., 80–120% recovery) ensure method accuracy for impurities <0.1% .

- Stability studies : Monitor impurity profiles under accelerated conditions (40°C/75% RH) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.